Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone group to a pyrrolidine ring. The pyrrolidine moiety is further substituted with a 3-chloropyridin-4-yloxy group.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIOTPLBQZJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. One common approach is to first synthesize the benzofuran core through cyclization reactions involving phenol derivatives and aldehydes. The pyrrolidine ring can be constructed via cyclization of amine precursors.
The final step involves coupling the benzofuran and pyrrolidine intermediates with the chloropyridine group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction typically requires a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactive sites include the amide group , pyrrolidine ring , and chloropyridine moiety .
Amide Group Reactivity
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Hydrolysis : Under acidic or basic conditions, the amide undergoes hydrolysis to form carboxylic acids or amines.
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Acylation : Reacts with acylating agents (e.g., acyl chlorides) to form acylated derivatives.
Pyrrolidine Ring Reactivity
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Alkylation/Nucleophilic Substitution : Pyrrolidine’s secondary amine can undergo alkylation or substitution reactions with electrophiles.
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Epoxide Ring Opening : If substituted with epoxide groups, pyrrolidine may participate in ring-opening reactions.
Chloropyridine Moiety Reactivity
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Nucleophilic Aromatic Substitution : The 3-chloropyridin-4-yl group may undergo substitution with strong nucleophiles (e.g., hydroxide, amines) under specific conditions.
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Metathesis Reactions : Potential for cross-coupling reactions (e.g., Suzuki) if halogen exchange is facilitated .
Reaction Optimization
Key factors influencing reaction efficiency:
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Temperature control : Elevated temperatures may accelerate cyclization or coupling reactions but risk side products.
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Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance coupling reactions .
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Catalyst use : Transition metal catalysts may be required for cross-coupling .
Structural Analysis and Reactivity
The compound’s twisted molecular conformation (similar to related benzofuran derivatives ) influences stability and reactivity:
Scientific Research Applications
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activities of benzofuran and pyrrolidine derivatives
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can interact with enzyme active sites, inhibiting their function. The chloropyridine group can enhance the compound’s binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
a. Benzothiazole Derivatives ()
The compound Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) shares a pyrrolidine-methanone motif but replaces benzofuran with benzothiazole. Benzothiazoles are known for enhanced electron-withdrawing properties compared to benzofurans, which may influence binding affinity in biological systems.
b. Pyridine-Based Analogues ()
Compounds such as (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol feature fluoropyridine and pyrrolidine groups. The substitution of chlorine (target compound) with fluorine alters electronic effects—fluorine’s strong electronegativity may reduce metabolic stability but enhance hydrogen-bonding interactions. The tert-butyldimethylsilyl (TBS) group in this analogue increases steric bulk and hydrophobicity, impacting solubility .
c. Pyranone Derivatives ()
The compound 3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) incorporates a pyranone ring instead of benzofuran. Pyranones are more polar due to the lactone group, which could reduce membrane permeability compared to the target compound. Elemental analysis (C: 69.86%, H: 6.52%, N: 3.58%) indicates a higher carbon content, reflecting its larger alkyl chain (butylamine) .
Research Implications
- Electron Effects : Chlorine in the target compound may enhance binding via halogen bonds, whereas fluorine in ’s analogues prioritizes electronic modulation .
- Synthetic Complexity : The TBS group in ’s compounds introduces synthetic challenges (e.g., protection/deprotection steps), whereas the target compound’s simpler structure may streamline production .
Biological Activity
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects and potential applications in drug development, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzofuran moiety, a pyrrolidine ring , and a chloropyridine group. These structural components contribute to its pharmacological potential. The synthesis typically involves multi-step reactions, including cyclization and cross-coupling techniques using palladium catalysts.
Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, benzofuran derivatives have shown promising results with low toxicity toward mammalian cells while maintaining high efficacy against bacterial strains .
Anticancer Potential
Studies have highlighted the antiproliferative effects of benzofuran derivatives on cancer cell lines. Notably, modifications to the benzofuran structure can enhance biological activity. For example, introducing methyl or methoxy groups at specific positions on the benzofuran ring has led to increased potency against cancer cell lines compared to unsubstituted analogs .
Case Study 1: Antimycobacterial Activity
A study conducted by Yempala et al. synthesized a series of 2-substituted benzofurans and tested their activity against M. tuberculosis H37Rv. The most active compound displayed a minimum inhibitory concentration (MIC) of 3.12 µg/mL, demonstrating significant antimycobacterial activity with a favorable therapeutic index .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzofuran derivatives revealed that specific modifications could enhance their biological activities. For instance, compounds with methoxy groups at the C–6 position exhibited greater potency than those with substitutions at other positions . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Type | Example Compounds | Notable Activities |
|---|---|---|
| Benzofuran Derivatives | Psoralen, Angelicin | Treatment of skin diseases |
| Pyrrolidine Derivatives | Pyrrolizines | Various biological activities |
| Chloropyridine Derivatives | 3-Chloropyridine | Enhanced binding affinity |
This compound stands out due to its unique structural combination, which enhances its biological activity compared to similar compounds .
Q & A
Q. What are the key considerations in designing a synthetic route for Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : The synthesis involves three critical steps:
Benzofuran Core Formation : Use cascade [3,3]-sigmatropic rearrangements or cyclization strategies to construct the benzofuran moiety, as demonstrated in benzofuran-derived natural product syntheses .
Pyrrolidine-O-Chloropyridine Linkage : Employ nucleophilic substitution or Mitsunobu reactions to attach the 3-chloropyridin-4-yloxy group to the pyrrolidine ring. Similar approaches are noted in the synthesis of (2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone derivatives .
Methanone Bridging : Utilize coupling reactions (e.g., amide bond formation or Friedel-Crafts acylation) to connect the benzofuran and pyrrolidine-chloropyridine subunits. For example, iridium(III) complex syntheses leverage methanone linkages via carboxylic acid derivatives .
Key Parameters : Solvent polarity (e.g., THF for NaH-mediated reactions), temperature control (0°C to reflux), and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity. For example, pyrrolidine protons typically appear as multiplet signals at δ 2.5–3.5 ppm .
- HRMS : Verify molecular weight (exact mass: ~373.8 g/mol).
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Advanced Research Questions
Q. What strategies mitigate low yields in the coupling of pyrrolidinyl-chloropyridine and benzofuran subunits?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Solutions include:
- Protecting Groups : Temporarily block reactive sites (e.g., benzyloxy groups for hydroxyl protection) .
- Catalytic Systems : Use Pd(OAc)/Xantphos for Buchwald-Hartwig couplings, which improve efficiency in aryl ether formations .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 72 hours to 2 hours) and enhance regioselectivity .
Data Comparison :
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| Conventional heating (THF) | 50 | |
| Microwave (DMF, 120°C) | 76 |
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer : Perform in silico studies to assess drug-likeness and target binding:
Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase, referenced in covalent inhibitor studies) .
ADMET Prediction : Employ SwissADME to evaluate solubility (LogP ~2.8), metabolic stability, and toxicity.
QSAR Analysis : Correlate substituent effects (e.g., chloro vs. fluoro on pyridine) with activity trends observed in benzofuropyrimidine derivatives .
Q. How should researchers address contradictions in reported reaction conditions for analogous compounds?
- Methodological Answer : Systematically test variables using Design of Experiments (DoE):
- Factors : Solvent (DMF vs. THF), base (NaH vs. KCO), temperature (rt vs. 60°C).
- Response Surface Analysis : Optimize for yield and purity. For example, NaH in THF at 0°C minimizes side reactions in benzofuran syntheses , while KCO in DMF at 60°C improves coupling efficiency .
Case Study : Conflicting yields (50% vs. 76%) for triazole-methanone derivatives were resolved by switching from thermal to microwave conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
